(Ethylenediamine)dinitratopalladium(II)

Overview

Description

Synthesis Analysis

(Ethylenediamine)dinitratopalladium(II) can be synthesized through the reaction between palladium (II) nitrate and ethylenediamine in water or ethanol. The reaction can be carried out at room temperature or under slightly elevated temperatures (50-60°C) for faster reaction rates.Molecular Structure Analysis

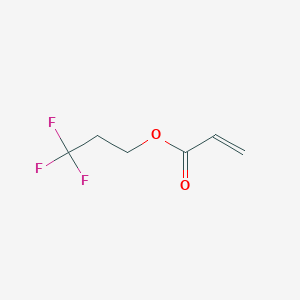

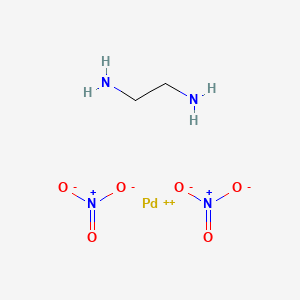

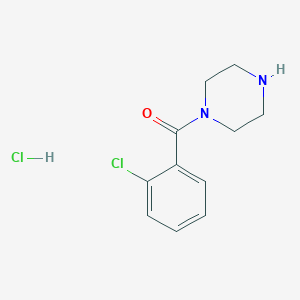

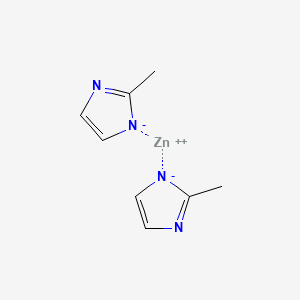

The molecular formula of (Ethylenediamine)dinitratopalladium(II) is C2H6N4O6Pd . It consists of ethylenediamine ligands and nitrate ions bonded to a central palladium atom.Chemical Reactions Analysis

(Ethylenediamine)dinitratopalladium(II) is a versatile chemical compound used in scientific research. It exhibits perplexing properties, making it ideal for catalytic reactions and coordination chemistry studies.Physical And Chemical Properties Analysis

(Ethylenediamine)dinitratopalladium(II) has a molecular weight of 288.51 . It is a diamagnetic compound.Scientific Research Applications

1. Synthesis and Reactivity

(Ethylenediamine)dinitratopalladium(II), synthesized from enPdCl2 and AgNO3, crystallizes from aqueous solutions. It serves as a convenient source of highly reactive [enPd(H2O)2]2+ when the nitrates are replaced by water ligands. This compound is notable for its reactivity and potential utility in various synthesis processes (Cerdà, Costisella, & Lippert, 2006).

2. Molecular Self-Assembly

The (Ethylenediamine)dinitratopalladium(II) unit has been instrumental in molecular self-assembly. It has been used for designing discrete two- and three-dimensional structures due to its 90-degree coordination angle, contributing to the construction of complex architectures like cages, bowls, and spheres (Fujita et al., 2005).

3. Sensor Applications

Ethylenediamine compounds, including those related to (Ethylenediamine)dinitratopalladium(II), have found applications in sensor technologies. For instance, ethylenediamine has been used in the development of luminescent materials and sensors, showcasing changes in color or luminescence in response to specific stimuli, which is beneficial for various industrial applications (Li, Yang, & Li, 2016).

4. Analytical Chemistry

In analytical chemistry, ethylenediamine-based compounds are utilized for the preconcentration and determination of metal ions in different sample matrices. This application is crucial for environmental monitoring and analytical method development (Murthy & Ryan, 1982).

5. Coordination Chemistry

Studies in coordination chemistry often involve (Ethylenediamine)dinitratopalladium(II) due to its ability to form stable complexes with various ligands. This property is essential for understanding and developing new compounds in inorganic chemistry and related fields (Kuroda, Ohtsuka, & Matsumoto, 1975).

Safety And Hazards

(Ethylenediamine)dinitratopalladium(II) is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is flammable and toxic in contact with skin. It causes severe skin burns and eye damage. It may cause respiratory irritation and an allergic skin reaction. It is harmful if swallowed or if inhaled .

Future Directions

properties

IUPAC Name |

ethane-1,2-diamine;palladium(2+);dinitrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H8N2.2NO3.Pd/c3-1-2-4;2*2-1(3)4;/h1-4H2;;;/q;2*-1;+2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCJQGMIFFWZHDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)N.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Pd+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8N4O6Pd | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Ethylenediamine)dinitratopalladium(II) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1',5',6',7'-tetrahydrospiro[cyclohexane-1,2'-cyclopenta[d]pyrimidin]-4'(3'H)-one](/img/structure/B3068530.png)

![5-[4-(4-chlorophenyl)sulfonylphenyl]-3H-1,3,4-thiadiazole-2-thione](/img/structure/B3068588.png)